

The Potent Anti-Gram-Negative Activity of JH-Lph-28: A Technical Overview

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Compound of Interest

Compound Name: JH-Lph-28

Cat. No.: B10856843

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This technical guide provides an in-depth analysis of the antibacterial activity of **JH-Lph-28**, a novel sulfonyl piperazine inhibitor, against Gram-negative bacteria. This document outlines the compound's mechanism of action, presents key quantitative data on its efficacy, and details the experimental protocols used in its evaluation.

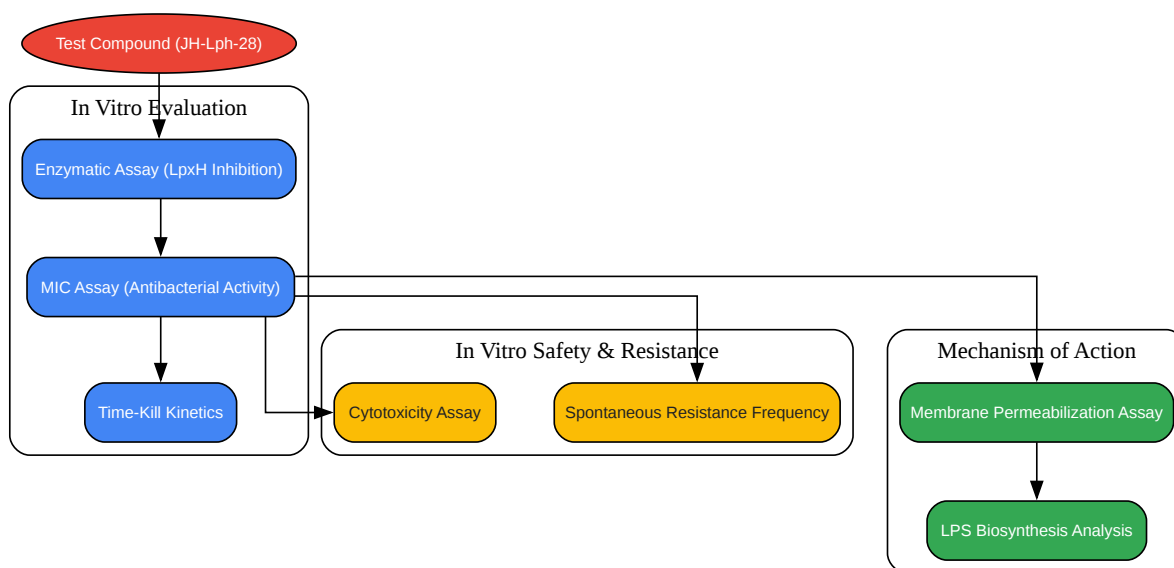
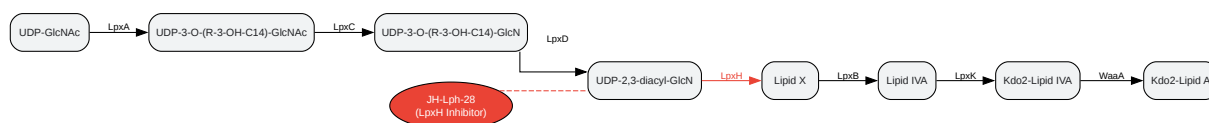
Introduction: Targeting Lipid A Biosynthesis

Gram-negative bacteria possess a formidable outer membrane that acts as a barrier to many antibiotics. A critical component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The biosynthesis of lipid A is essential for the viability of most Gram-negative bacteria, making the enzymes in this pathway attractive targets for novel antibiotic development. **JH-Lph-28** is a member of a new class of antibiotics that targets UDP-diacylglycosamine pyrophosphohydrolase (LpxH), a key enzyme in the Raetz pathway of lipid A biosynthesis.

Mechanism of Action: Inhibition of LpxH

JH-Lph-28 functions by inhibiting LpxH, an essential enzyme responsible for the fourth step in the lipid A biosynthetic pathway. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglycosamine to produce lipid X and UMP. By inhibiting this crucial step, **JH-Lph-28** disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately compromising the integrity of the bacterial outer membrane, resulting in cell death.

Below is a diagram illustrating the Raetz pathway and the point of inhibition by **JH-Lph-28** and its analogs.



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